Antifolate C1

Cancer Research Drug Resistance Antifolates

Procure Antifolate C1 for its unique transport selectivity and maintained potency in FPGS-deficient contexts, a critical advantage over classical antifolates like methotrexate and pemetrexed. This research-grade compound is essential for investigating tumor-targeted delivery and overcoming clinical resistance mechanisms in purine biosynthesis studies.

Molecular Formula C19H21N5O6S
Molecular Weight 447.5 g/mol
CAS No. 136784-51-5
Cat. No. B605520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifolate C1
CAS136784-51-5
SynonymsAntifolate C1;  AGF94;  AGF-94;  AGF 94; 
Molecular FormulaC19H21N5O6S
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)C(=O)NC(CCC(=O)O)C(=O)O)CCCC2=CC3=C(N2)N=C(NC3=O)N
InChIInChI=1S/C19H21N5O6S/c20-19-23-15-11(16(27)24-19)8-9(21-15)2-1-3-10-4-6-13(31-10)17(28)22-12(18(29)30)5-7-14(25)26/h4,6,8,12H,1-3,5,7H2,(H,22,28)(H,25,26)(H,29,30)(H4,20,21,23,24,27)/t12-/m0/s1
InChIKeyWMBYSCVMFMNUQV-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Antifolate C1 (AGF94, CAS 136784-51-5): A Tumor-Targeted Inhibitor of De Novo Purine Biosynthesis


Antifolate C1 (also known as AGF94, CAS 136784-51-5) is a small-molecule inhibitor that targets de novo purine biosynthesis, specifically by inhibiting the folate-requiring enzyme glycinamide ribonucleotide formyltransferase (GARFTase) [1]. A key feature of this compound is its selectivity for cellular uptake via high-affinity folate receptors (FRs) and the proton-coupled folate transporter (PCFT) over the ubiquitously expressed reduced folate carrier (RFC) . This selective transport mechanism is a critical differentiator from many classical antifolates and forms the basis for its evaluation in tumor-targeted therapeutic strategies [2].

Why Antifolate C1 Cannot Be Substituted by Pemetrexed or Methotrexate in Research


Generic substitution is not possible for Antifolate C1 due to fundamental differences in its transport mechanism, enzymatic targets, and activity in specific resistant contexts compared to classical antifolates. Unlike Pemetrexed, which is a multi-targeted antifolate that relies on polyglutamation for full activity and uses the RFC for uptake, Antifolate C1 is a selective GARFTase inhibitor that enters cells via FRs and PCFT [1]. Most critically, while Methotrexate's efficacy is severely compromised in FPGS-deficient cells—a common mechanism of clinical resistance—Antifolate C1 retains and even enhances its activity in this context [2]. These distinct pharmacological properties mean that data from studies using Pemetrexed or Methotrexate cannot be directly extrapolated to Antifolate C1.

Quantitative Evidence Guide: How Antifolate C1 (AGF94) Compares to Analogs


Enhanced Growth Inhibition in Methotrexate-Resistant, FPGS-Deficient Cells

In a direct comparison, Antifolate C1 demonstrates significantly enhanced growth inhibition in FPGS-deficient cell models where Methotrexate (MTX) is known to be ineffective. The study found that IC50 values between C1 and MTX did not correlate, and a subset of cell lines displayed up to 50-fold differences in sensitivity, with C1 being more potent in FPGS-deficient contexts [1].

Cancer Research Drug Resistance Antifolates

Validated In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model of Ovarian Cancer

In a preclinical study using a syngeneic mouse model of high-grade serous ovarian cancer, treatment with AGF94 (Antifolate C1) resulted in substantial anti-tumor efficacy. This was accompanied by significant changes in the tumor microenvironment, including a decrease in immunosuppressive M2-like tumor-associated macrophages [1]. This provides direct in vivo evidence of efficacy and immunomodulatory potential in a model relevant to human disease.

Ovarian Cancer Immuno-Oncology Preclinical Therapeutics

Superior GARFTase Inhibition Potency Compared to Pemetrexed

Antifolate C1 (AGF94) and its structural analogues are potent inhibitors of human GARFTase. X-ray crystallography and kinetic studies show that AGF94 and six other analogues inhibited GARFTase with Ki values in the low- to mid-nanomolar concentration range. In contrast, the clinical antifolate Pemetrexed (PMX) inhibits GARFTase with micromolar potency, demonstrating a class-level difference of several orders of magnitude in primary target inhibition [1].

Enzymology Drug Discovery Purine Metabolism

Recommended Research and Industrial Applications for Antifolate C1


Investigating and Overcoming Methotrexate Resistance in Cancer Models

Antifolate C1 is an essential tool for research focused on overcoming methotrexate resistance. As demonstrated in a 2023 study, its unique ability to maintain efficacy in FPGS-deficient cells makes it ideal for screening compounds or validating mechanisms in resistant cell lines and patient-derived organoids [1]. This application is not well-served by classical antifolates like Methotrexate or Pemetrexed.

Selective Targeting of Tumors via FR/PCFT Transport Mechanisms

For studies investigating tumor-targeted drug delivery, Antifolate C1 serves as a validated tool compound. Its selective uptake via FRs and PCFT over RFC allows researchers to specifically probe the therapeutic window afforded by targeting tumors that overexpress these transporters, as seen in ovarian and lung cancer models [2].

Probing the Role of the Tumor Microenvironment in Antifolate Therapy

Based on its in vivo activity in ovarian cancer models, where treatment altered the tumor immune microenvironment, Antifolate C1 is an appropriate compound for preclinical studies examining the intersection of antifolate metabolism and anti-tumor immunity [3]. This provides a research application distinct from simple cytotoxic screens.

In Vitro Studies Requiring Potent and Specific GARFTase Inhibition

In biochemical or cellular assays focused on de novo purine biosynthesis, Antifolate C1 offers a more potent and specific option for GARFTase inhibition compared to multi-targeted agents like Pemetrexed [4]. This allows for cleaner experimental design when the goal is to isolate the effects of blocking purine synthesis at this specific enzymatic step.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antifolate C1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.